
(E)-Fluvoxamine-d3 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Fluvoxamine-d3 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of obsessive-compulsive disorder (OCD). The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of fluvoxamine due to the isotope effect, which can provide more stable and detailed data.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 Maleate involves the alkylation of 5-methoxy-4’-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base such as potassium hydroxide powder. The reaction is typically carried out at 25°C for two days. The solvent is then removed under vacuum, and the residue is acidified and extracted with ether to remove unreacted oxime. The fluvoxamine base is then treated with maleic acid in absolute ethanol, and the residue obtained by concentration under vacuum is recrystallized from acetonitrile to obtain fluvoxamine maleate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The process is designed to be economically viable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of fluvoxamine N-oxide.
Reduction: Formation of fluvoxamine alcohol.
Substitution: Formation of halogenated fluvoxamine derivatives
Applications De Recherche Scientifique
Pharmacokinetic Studies
One of the primary applications of (E)-Fluvoxamine-d3 Maleate is in pharmacokinetic research. The deuterated form allows researchers to trace metabolic pathways with greater precision due to the isotope effect. This property is crucial for understanding the absorption, distribution, metabolism, and excretion of fluvoxamine in biological systems.
Table 1: Comparison of Pharmacokinetic Properties
Property | Fluvoxamine Maleate | This compound |
---|---|---|
Half-life | 9-28 hours | Extended due to deuteration |
Bioavailability | 16% | Enhanced stability |
Metabolic pathways | Standard pathways | Traced with isotope effect |
Mechanistic Studies
Research has demonstrated that this compound can elucidate the mechanisms underlying SSRIs' actions. The compound inhibits serotonin reuptake and modulates various serotonin receptors, including 5-HT1A and 5-HT2A, which are vital for its therapeutic effects in treating OCD and depression.
Case Study: Oligodendrogenesis Stimulation
A study showed that fluvoxamine treatment in an experimental autoimmune encephalomyelitis model led to reduced clinical scores and decreased demyelination in spinal cords, indicating its potential role in neuroprotection and repair . This suggests that this compound may also be useful in studying neurodegenerative diseases.
Development of Novel Formulations
This compound is also utilized in developing new pharmaceutical formulations. Its enhanced metabolic stability allows for innovative drug delivery systems that can improve patient compliance and therapeutic outcomes.
Table 2: Formulation Characteristics
Formulation Type | Characteristics | Application |
---|---|---|
Oil-in-water emulsion | Improved sensory properties | Topical treatments for psoriasis |
Controlled-release capsules | Reduced plasma level fluctuations | Long-term management of OCD |
Research has indicated that incorporating fluvoxamine maleate into topical emulsions showed promising results in improving psoriatic symptoms while maintaining physical stability .
Clinical Implications in Psychiatric Disorders
Clinical studies have shown that fluvoxamine, including its deuterated form, is effective in managing OCD and anxiety disorders. The unique properties of this compound allow for a deeper understanding of individual responses to treatment based on genetic polymorphisms affecting cytochrome P450 enzymes involved in its metabolism .
Case Study: Efficacy in Anxiety Disorders
A randomized controlled trial demonstrated significant efficacy of fluvoxamine in reducing panic attacks and anxiety levels among patients with panic disorder . Such findings underscore the importance of studying this compound for personalized medicine approaches.
Research into Anti-inflammatory Properties
Recent investigations have revealed potential anti-inflammatory effects associated with fluvoxamine. The compound's action as a sigma-1 receptor agonist may contribute to its ability to modulate immune responses, which could have implications for treating inflammatory conditions beyond psychiatric disorders .
Mécanisme D'action
The mechanism of action of (E)-Fluvoxamine-d3 Maleate is similar to that of fluvoxamine. It primarily inhibits the reuptake of serotonin in the central nervous system, increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This action is believed to be linked to its therapeutic effects in treating OCD and depression. Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which helps in controlling inflammation and modulating immune responses .
Comparaison Avec Des Composés Similaires
Fluvoxamine Maleate: The non-deuterated form, used widely in clinical settings.
Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different pharmacokinetic profile.
Uniqueness: This makes it particularly valuable in research settings where precise data on drug metabolism and interactions are required .
Activité Biologique
(E)-Fluvoxamine-d3 Maleate is a deuterated derivative of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) primarily used in treating obsessive-compulsive disorder (OCD) and other psychiatric conditions. The incorporation of deuterium in (E)-Fluvoxamine-d3 enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and research into its biological behavior.
As an SSRI, this compound works by inhibiting the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This action enhances serotonergic neurotransmission and primarily targets the serotonin transporter (SERT). Additionally, it modulates various serotonin receptors, including 5-HT1A and 5-HT2A, contributing to its therapeutic effects.
Pharmacological Properties
Pharmacodynamics:
- Serotonin Transporter Affinity: this compound binds with high affinity to SERT, which is crucial for its antidepressant effects.
- Receptor Modulation: It affects multiple serotonergic, dopaminergic, and sigma receptors, which may account for its efficacy in treating OCD and other anxiety disorders .
Pharmacokinetics:
- The deuterated form of fluvoxamine exhibits enhanced metabolic stability compared to its non-deuterated counterpart. This stability allows for more precise pharmacokinetic studies and better understanding of the drug's behavior in biological systems.
Research Findings
Recent studies have highlighted the diverse biological activities of this compound beyond its role as an antidepressant:
- Neuroprotective Effects: Research indicates that fluvoxamine promotes oligodendrogenesis from neural stem cells (NSCs), contributing to myelin repair in conditions such as multiple sclerosis. In an experimental autoimmune encephalomyelitis (EAE) model, fluvoxamine treatment resulted in reduced demyelination and improved neurological function .
- Immune Modulation: Fluvoxamine has been shown to influence immune responses by decreasing levels of pro-inflammatory cytokines like IFN-γ while promoting anti-inflammatory cytokines such as IL-4. This modulation is significant in conditions characterized by neuroinflammation .
- Clinical Efficacy: In clinical settings, fluvoxamine has demonstrated significant improvement in OCD symptoms as measured by standardized scales such as the Yale-Brown Obsessive Compulsive Scale (Y-BOCS). Studies have reported substantial decreases in Y-BOCS scores among patients treated with fluvoxamine compared to placebo groups .
Case Study 1: Efficacy in OCD
A clinical trial involving fluvoxamine CR formulation showed superior efficacy over placebo in reducing OCD symptoms. The study reported a change from baseline to endpoint in Y-BOCS total scores indicating a significant therapeutic effect .
Case Study 2: Immune Response in EAE
In a study examining the effects of fluvoxamine on EAE, treatment resulted in a significant reduction in both the area of demyelination and the number of infiltrating immune cells within the central nervous system. These findings suggest that fluvoxamine not only alleviates psychiatric symptoms but also provides neuroprotective benefits through immune modulation .
Comparative Analysis
Compound Name | Classification | Unique Features |
---|---|---|
Fluvoxamine Maleate | Selective Serotonin Reuptake Inhibitor | Original compound without deuteration |
This compound | Selective Serotonin Reuptake Inhibitor | Enhanced metabolic stability due to deuteration |
Sertraline | Selective Serotonin Reuptake Inhibitor | Different structure; used for depression |
Paroxetine | Selective Serotonin Reuptake Inhibitor | Distinct pharmacological profile; treats anxiety |
Propriétés
Numéro CAS |
1185245-56-0 |
---|---|
Formule moléculaire |
C19H25F3N2O6 |
Poids moléculaire |
437.431 |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |
Clé InChI |
LFMYNZPAVPMEGP-DWVRRCLVSA-N |
SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Synonymes |
(E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate; DU-23000-d3; MK-264-d3; Dumirox-d3; Faverin-d3; Fevarin-d3; Floxyfral-d3; Luvox-d3; Maveral-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.